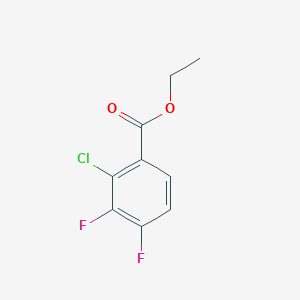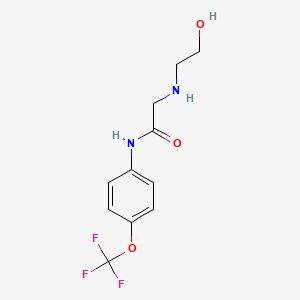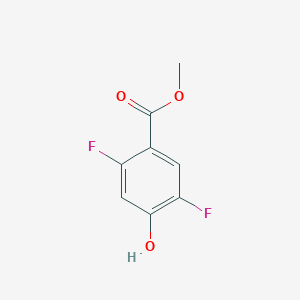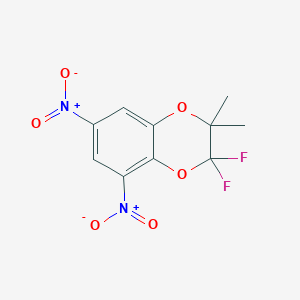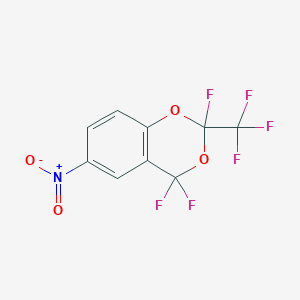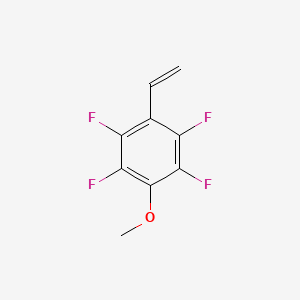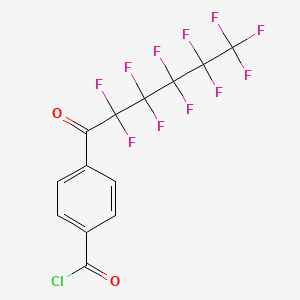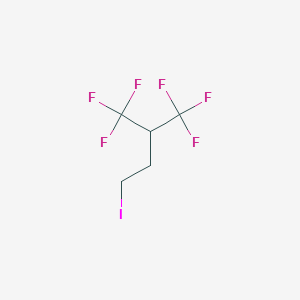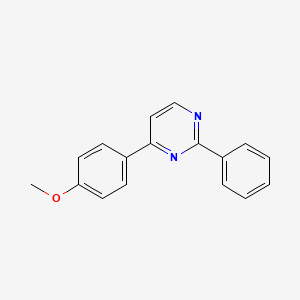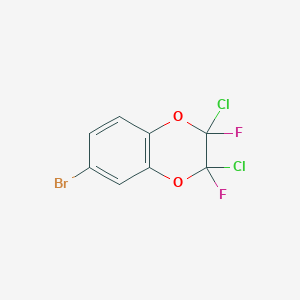
6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzodioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane typically involves multi-step organic reactions. One common method includes the bromination, chlorination, and fluorination of a benzodioxane precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitutions on the benzodioxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
科学的研究の応用
6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s halogen atoms can influence its reactivity and binding affinity, leading to specific biological effects.
類似化合物との比較
Similar Compounds
6-Bromo-2,3-difluorobenzaldehyde: This compound shares the bromine and fluorine substitutions but lacks the chlorine atoms and the benzodioxane ring.
6-Bromo-2,3-difluorophenol: Similar in structure but contains a hydroxyl group instead of the benzodioxane ring.
Uniqueness
6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzodioxane ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications.
特性
IUPAC Name |
6-bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2F2O2/c9-4-1-2-5-6(3-4)15-8(11,13)7(10,12)14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDQAXVEGUCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
